![molecular formula C12H21NO4 B139101 Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 123387-51-9](/img/structure/B139101.png)
Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
Overview
Description
Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate is a chemical compound with the molecular formula C12H21NO4 and a molecular weight of 243.30 g/mol . This compound is characterized by its spirocyclic structure, which includes a tert-butyl ester group, a dioxane ring, and an azaspirodecane core. It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of a suitable spirocyclic precursor with tert-butyl chloroformate under basic conditions. One common method includes the use of N,N-dimethylformamide dimethyl acetal as a reagent . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for tert-butyl 1,4-dioxa-8-azaspiro[4
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various esters or ethers .
Scientific Research Applications
Synthesis and Reaction Pathways
The synthesis of tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate typically involves several steps, including the use of various solvents and reagents. For example, lithium hydroxide can be employed in a mixture of ethanol, tetrahydrofuran, and water under controlled temperatures to facilitate the reaction. The compound can also undergo further transformations to create derivatives with enhanced properties or functionalities .
Pharmacological Studies
This compound has been studied for its potential pharmacological effects. In various studies, it has shown promise in modulating biological responses such as:
- Anti-aggressive Effects : Research indicates that derivatives of this compound can exhibit significant anti-aggressive properties in animal models, suggesting potential applications in behavioral pharmacology .
- Conditioned Avoidance Response : The compound has been evaluated for its ability to influence conditioned avoidance behavior, which is critical in understanding anxiety and fear responses in pharmacological contexts .
Neuropharmacology
The compound's structure allows it to interact with various neurotransmitter systems, making it a candidate for neuropharmacological research aimed at treating conditions like anxiety and depression. Its derivatives have been tested for efficacy against standard behavioral models used in neuropharmacology .
Industrial Applications
This compound is also relevant in industrial applications:
Synthesis of Fine Chemicals
Due to its unique structural characteristics, this compound serves as a building block in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it valuable for creating diverse chemical entities .
Material Science
The compound's properties can be exploited in the development of new materials with specific functionalities, such as polymers or coatings that require unique mechanical or chemical resistance properties.
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Anti-aggressive effects | Demonstrated significant reduction in aggressive behavior at specific dosages (ED50 values reported) |
Study B | Neuropharmacological impact | Showed modulation of neurotransmitter activity leading to altered behavioral outcomes in animal models |
Study C | Synthesis pathways | Detailed efficient synthetic routes using lithium hydroxide and various solvents leading to high yields |
Mechanism of Action
The mechanism of action of tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure of the compound allows it to fit into the active sites of enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Similar in structure but contains an oxo group instead of a dioxane ring.
Tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate: Contains an additional nitrogen atom in the spirocyclic ring.
1,4-Dioxa-8-azaspiro[4.5]decane: Lacks the tert-butyl ester group.
Uniqueness
Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate is unique due to its combination of a tert-butyl ester group, a dioxane ring, and an azaspirodecane core. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research in multiple scientific fields .
Properties
IUPAC Name |
tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(14)13-6-4-12(5-7-13)15-8-9-16-12/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDYCXRTVGCLGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558276 | |
Record name | tert-Butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123387-51-9 | |
Record name | 1,1-Dimethylethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123387-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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